REACTION_CXSMILES
|
C([C:3](C=C)=[O:4])C.[CH2:7]=O.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>O1CCOCC1>[CH2:16]([C:15]([CH3:7])([CH2:13][OH:14])[CH2:3][OH:4])[CH3:9].[CH3:16][CH:9]([OH:10])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
solution
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined at 25° C
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)(CO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.9% |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:3](C=C)=[O:4])C.[CH2:7]=O.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>O1CCOCC1>[CH2:16]([C:15]([CH3:7])([CH2:13][OH:14])[CH2:3][OH:4])[CH3:9].[CH3:16][CH:9]([OH:10])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
solution
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined at 25° C
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)(CO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.9% |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:3](C=C)=[O:4])C.[CH2:7]=O.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>O1CCOCC1>[CH2:16]([C:15]([CH3:7])([CH2:13][OH:14])[CH2:3][OH:4])[CH3:9].[CH3:16][CH:9]([OH:10])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
solution
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined at 25° C
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)(CO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.9% |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:3](C=C)=[O:4])C.[CH2:7]=O.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>O1CCOCC1>[CH2:16]([C:15]([CH3:7])([CH2:13][OH:14])[CH2:3][OH:4])[CH3:9].[CH3:16][CH:9]([OH:10])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
solution
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined at 25° C
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)(CO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.9% |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:3](C=C)=[O:4])C.[CH2:7]=O.[C:9]1([CH:16]=[CH:15][C:13]([OH:14])=[CH:12][CH:11]=1)[OH:10]>O1CCOCC1>[CH2:16]([C:15]([CH3:7])([CH2:13][OH:14])[CH2:3][OH:4])[CH3:9].[CH3:16][CH:9]([OH:10])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
solution
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined at 25° C
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CO)(CO)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55.9% |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |